3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione
Description
3-Iodo-4-(propan-2-yloxy)-1λ⁶-thiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with two sulfonyl groups (1,1-dione) at the 1-position. The molecule features an iodine substituent at position 3 and an isopropoxy group (-OCH(CH₃)₂) at position 4 (Figure 1). The sulfone groups impart strong electron-withdrawing properties, enhancing the compound’s stability and reactivity. The isopropoxy group contributes steric bulk, which may influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C7H13IO3S |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
3-iodo-4-propan-2-yloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13IO3S/c1-5(2)11-7-4-12(9,10)3-6(7)8/h5-7H,3-4H2,1-2H3 |
InChI Key |
VIUQLPKZZPAVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CS(=O)(=O)CC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor followed by the introduction of the propan-2-yloxy group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of iodinated derivatives .
Scientific Research Applications
3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving iodine-containing compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the thiolane ring can interact with biological molecules through sulfur chemistry. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Thiolane Sulfone Derivatives and Related Compounds
Key Findings :
- Reactivity : The iodine atom in the target compound enhances its utility in cross-coupling or substitution reactions compared to brominated analogs.
- Lipophilicity : Trifluoroisopropoxy groups increase hydrophobicity, favoring membrane permeability in bioactive molecules.
- Thermal Stability : Isoindoline-dione derivatives exhibit superior thermal stability, likely due to aromatic stacking interactions .
Research Findings and Data Analysis
- Biological Potential: Thiolane sulfones’ electron-deficient cores may interact with biological targets, though direct evidence is lacking. Isoindoline-dione derivatives, in contrast, show confirmed antimicrobial properties .
Biological Activity
3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an iodine atom, a thiolane ring, and a sulfone group, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C7H13IO3S
- Molecular Weight : 318.13 g/mol
- IUPAC Name : 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione
The biological activity of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique combination of the oxetane ring and sulfone group enhances its binding affinity and specificity. Additionally, the iodine atom may facilitate halogen bonding, influencing the compound's pharmacological properties. Preliminary studies indicate that this compound may exhibit therapeutic effects worthy of further investigation in drug development.
In Vitro Studies
Initial assessments of the compound's biological activity have focused on its cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that compounds with similar structural features exhibit significant inhibitory effects on cell viability. The evaluation typically employs assays such as MTT or IC50 determination to quantify cytotoxicity.
Table 1: IC50 Values for Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 116.26 |
| Compound B | HeLa | 140.60 |
| 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione | TBD | TBD |
In Vivo Studies
In vivo studies are essential for evaluating the therapeutic potential of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione. Animal models, such as nude mice xenografted with cancer cells, allow researchers to observe tumor growth inhibition and survival rates post-treatment. These studies provide insights into the compound's efficacy and safety profile.
Case Study Example
A recent study utilized a xenograft model where nude mice were injected with A549-luc lung cancer cells. Following treatment with various compounds including derivatives of isoindole, tumor sizes were monitored over a period of 60 days. Histopathological analyses were also conducted to assess the impact on vital organs .
Comparative Analysis with Similar Compounds
3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione can be compared with other structurally similar compounds to evaluate differences in biological activity.
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Iodo-4-(oxetan-3-yloxy)-thiolane-1,1-dione | Iodine, oxetane ring | Unique due to oxetane integration |
| 3-Bromo-4-(propan-2-yloxy)-thiolane-1,1-dione | Bromine instead of iodine | Slightly different reactivity profile |
| 3-Chloro-4-(propan-2-yloxy)-thiolane-1,1-dione | Chlorine instead of iodine | Reduced halogen bonding ability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
